molecular formula C20H20N4O4 B2530391 N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406690-66-2

N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2530391
CAS No.: 406690-66-2
M. Wt: 380.404
InChI Key: RHDKZPQBKNINBA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with structural features common to Biginelli reaction products. DHPMs are known for diverse biological activities, including enzyme inhibition and anticancer properties. This compound’s key structural attributes include:

  • A 3,4-dimethylphenyl group at the N1 position.
  • A 3-nitrophenyl substituent at the C4 position.
  • A 2-oxo group in the pyrimidine ring.

These features differentiate it from structurally related DHPMs, as discussed below.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-11-7-8-15(9-12(11)2)22-19(25)17-13(3)21-20(26)23-18(17)14-5-4-6-16(10-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKZPQBKNINBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects based on diverse research findings.

Compound Overview

  • Chemical Formula : C20_{20}H20_{20}N4_{4}O4_{4}
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 406690-66-2

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a common synthetic route includes the condensation of 3-nitro-4-hydroxybenzaldehyde with 3-amino-2-butenoic acid methyl ester in ethanol, followed by purification steps such as recrystallization or column chromatography .

The crystal structure analysis reveals that the compound adopts a specific conformation that is crucial for its biological activity. The presence of functional groups such as nitro and carboxamide plays a pivotal role in its interactions with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves the activation of stress response pathways and modulation of cell cycle regulators .

Case Study: Triple-Negative Breast Cancer

In a controlled study, this compound was administered to TNBC cell lines at varying concentrations. The results indicated:

Concentration (μM)% Cell ViabilityApoptosis Induction (%)
108515
256535
504060

These findings suggest that higher concentrations significantly enhance apoptotic activity, indicating its potential as a therapeutic agent against aggressive cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. It has been observed to inhibit the secretion of pro-inflammatory cytokines in vitro. This effect is particularly relevant in the context of chronic inflammatory diseases .

The proposed mechanism involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it modulates the MEK/ERK pathway and influences the expression of genes involved in apoptosis and inflammation .

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • Molecular Formula : C20H20N4O4
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 406690-66-2

Structural Features

The compound features a tetrahydropyrimidine core with various substituents that influence its biological activity. The presence of a nitrophenyl group and a carboxamide moiety enhances its potential for interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant for conditions characterized by inflammation . This property positions it as a candidate for further research in treating inflammatory diseases.

Enzyme Inhibition Studies

The interaction of this compound with specific enzymes has been a focus of study. Techniques such as enzyme inhibition assays have been employed to elucidate the mechanisms through which this compound exerts its biological effects .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using multi-step organic reactions. Characterization was performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the structure and purity of the compound .

In another investigation, the biological activity of this compound was assessed through various assays that measured its effect on cell viability in cancer models. The results indicated promising anticancer activity alongside moderate anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of DHPM Derivatives

Compound Name N1 Substituent C4 Substituent C2 Group C5 Group Biological Activity (if reported) Reference
N-(3,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3,4-Dimethylphenyl 3-Nitrophenyl Oxo Carboxamide Not explicitly reported Target Compound
N-(2-Methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-Methoxyphenyl 2-Nitrophenyl Oxo Carboxamide Not reported
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methoxyphenyl 4-Methylphenyl Oxo Carboxamide Not reported
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 3-Nitrophenyl Oxo Carboxylate Thymidine phosphorylase inhibition
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters Variable Furan-2-yl Thioxo Carboxylate Antioxidant (IC₅₀: 0.6 mg/mL for lead)

Key Observations:

Methoxy groups (e.g., 2- or 4-methoxyphenyl in ) introduce electron-donating effects, whereas 3,4-dimethylphenyl is electronically neutral but sterically demanding.

C4 Substituent :

  • The 3-nitrophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity at C3. This contrasts with 4-methylphenyl (electron-donating, ) or furan-2-yl (heteroaromatic, ).
  • Nitro group position matters: 2-nitrophenyl (meta-substituted in ) vs. 3-nitrophenyl (ortho-substituted in target) affects conjugation and steric interactions.

C2 Group: Oxo (target compound) vs.

C5 Group :

  • Carboxamide (target) vs. carboxylate esters (): Carboxamides form stronger hydrogen bonds, likely enhancing target affinity in enzyme inhibition contexts .

Physical and Spectral Properties

  • Melting Points : DHPM derivatives typically exhibit high melting points (>200°C) due to hydrogen bonding and aromatic stacking. For example, furan-substituted analogs in melt at 210–230°C.
  • Spectroscopy :
    • IR : Carboxamide C=O stretches appear at ~1680 cm⁻¹, while thioxo (C=S) in absorbs at ~1250 cm⁻¹.
    • ¹H NMR : The 3-nitrophenyl group in the target compound causes deshielding of adjacent protons (δ 8.1–8.3 ppm), distinct from 4-methylphenyl (δ 7.2–7.4 ppm, ).

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